6-Bromo-2-(4-tert-butylphenyl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Overview
Description
6-BROMO-2-[4-(TERT-BUTYL)PHENYL]-4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a bromine atom, tert-butyl group, dimethoxyphenyl group, and a quinoline carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-[4-(TERT-BUTYL)PHENYL]-4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID typically involves multi-step organic reactions. The process may start with the formation of the quinoline core, followed by the introduction of the bromine atom, tert-butyl group, and dimethoxyphenyl group through various substitution and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography would be essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-[4-(TERT-BUTYL)PHENYL]-4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atom.
Scientific Research Applications
6-BROMO-2-[4-(TERT-BUTYL)PHENYL]-4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6-BROMO-2-[4-(TERT-BUTYL)PHENYL]-4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(TERT-BUTYL)PHENYL]-4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID: Lacks the bromine atom, which may affect its reactivity and applications.
6-BROMO-2-[4-(TERT-BUTYL)PHENYL]-4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-QUINOLINE: Lacks the carboxylic acid group, which may influence its solubility and biological activity.
Uniqueness
The presence of the bromine atom, tert-butyl group, dimethoxyphenyl group, and carboxylic acid moiety in 6-BROMO-2-[4-(TERT-BUTYL)PHENYL]-4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID makes it unique in terms of its chemical reactivity and potential applications. These functional groups contribute to its versatility in various chemical reactions and its potential as a valuable compound in scientific research.
Properties
Molecular Formula |
C29H32BrNO4 |
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Molecular Weight |
538.5 g/mol |
IUPAC Name |
6-bromo-2-(4-tert-butylphenyl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C29H32BrNO4/c1-16-25(18-9-12-23(34-5)24(13-18)35-6)21-14-20(30)15-22(28(32)33)27(21)31-26(16)17-7-10-19(11-8-17)29(2,3)4/h7-16,25-26,31H,1-6H3,(H,32,33) |
InChI Key |
NIOOZSSPBISDDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(C(=CC(=C2)Br)C(=O)O)NC1C3=CC=C(C=C3)C(C)(C)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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